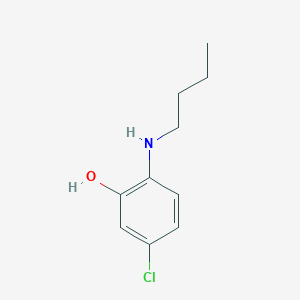methanone CAS No. 823795-23-9](/img/structure/B14205727.png)
[4-(Dimethylamino)-2-phenylpyrimidin-5-yl](piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone typically involves the reaction of (4-(dimethylamino)piperidin-1-yl)(4-nitrophenyl)methanone hydrochloride with hydrogen in the presence of a nickel catalyst in tetrahydrofuran (THF) at room temperature for 20 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel catalysts, and various solvents such as THF. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone has several scientific research applications, including:
Apoptosis Induction: This compound has been found to be an effective apoptosis inducer, particularly in cancer cell lines.
Neuroprotection: It has shown potential neuroprotective effects against glutamate-induced cell death.
Selective Estrogen Receptor Modulation: The compound acts as a selective estrogen receptor modulator (SERM), displaying estrogen agonist-like effects on bone tissue and serum lipids while acting as an estrogen antagonist in breast and uterine tissues.
SPECT Imaging: It has been explored as a potential SPECT imaging agent for serotonin 5-HT2A receptors.
Antibacterial Activity: The compound has demonstrated antibacterial activity in molecular docking studies.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, leading to tissue-specific effects. In neuroprotection, it may interact with pathways involved in cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone: This compound shares a similar structure and has comparable applications in scientific research.
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds: These compounds have similar pharmacological properties and are used in related research fields.
Uniqueness
4-(Dimethylamino)-2-phenylpyrimidin-5-ylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective estrogen receptor modulator and its potential neuroprotective effects set it apart from other similar compounds.
Propiedades
Número CAS |
823795-23-9 |
|---|---|
Fórmula molecular |
C18H22N4O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-2-phenylpyrimidin-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H22N4O/c1-21(2)17-15(18(23)22-11-7-4-8-12-22)13-19-16(20-17)14-9-5-3-6-10-14/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3 |
Clave InChI |
ZACXOTFSWLBTJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=NC=C1C(=O)N2CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


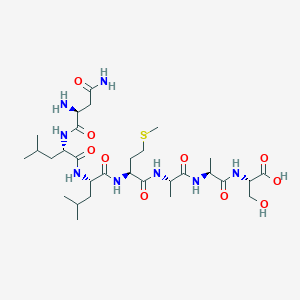
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
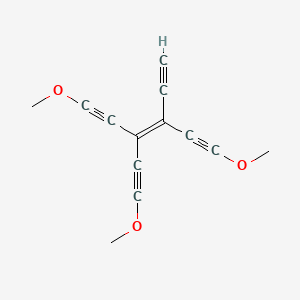
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)

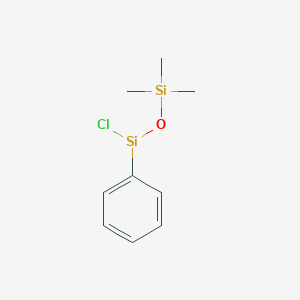
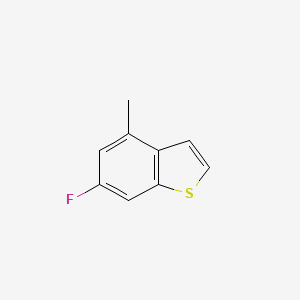
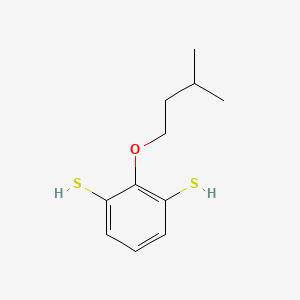
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)
